molecular formula C11H12ClN B2880149 6'-Chlorospiro[cyclobutane-1,3'-indoline] CAS No. 1403899-03-5

6'-Chlorospiro[cyclobutane-1,3'-indoline]

Cat. No.: B2880149
CAS No.: 1403899-03-5
M. Wt: 193.67
InChI Key: UBRIUFIXTAUEIB-UHFFFAOYSA-N
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Description

6'-Chlorospiro[cyclobutane-1,3'-indoline] (CAS 1403899-03-5) is a spirocyclic compound of significant interest in modern organic and medicinal chemistry. This scaffold features a chlorinated indoline moiety fused to a cyclobutane ring via a single, fully-substituted spiro-carbon atom, creating a highly three-dimensional and rigid structure . Spirocyclic oxindoles like this one are recognized as privileged structures in drug discovery due to their ability to access underexplored chemical space and improve key physicochemical properties, such as metabolic stability and aqueous solubility, compared to flat aromatic compounds . The core spirocyclic oxindole motif is a prevalent scaffold in the development of novel therapeutic agents and is frequently explored in the synthesis of bioactive natural product analogs . The presence of the spiro-fused cyclobutane is of particular note; the inherent ring strain of the four-membered carbocycle makes it a versatile synthetic intermediate for further functionalization, including ring expansion reactions to access other valuable carbocyclic systems . Researchers utilize this compound and its derivatives as key building blocks in stereoselective synthesis, often employing organocatalytic methods to construct complex molecular architectures with multiple contiguous stereocenters . This product is intended for research applications as a chemical intermediate and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIUFIXTAUEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Chlorospiro Cyclobutane 1,3 Indoline

Enantioselective Synthesis of the Spiro[cyclobutane-1,3'-indoline] (B1614258) Core

The construction of the spiro[cyclobutane-1,3'-indoline] core with high enantiopurity is a formidable synthetic challenge. The creation of the spirocyclic quaternary carbon center at the C3 position of the indoline (B122111) ring requires precise stereochemical control. Several modern synthetic strategies have been developed to address this challenge, including asymmetric cycloadditions, the use of chiral auxiliaries, and various catalytic approaches.

Asymmetric Cycloaddition Strategies for Spiro Ring Formation

Asymmetric cycloaddition reactions are powerful tools for the construction of cyclic systems with defined stereochemistry. For the formation of the spirocyclobutyl moiety, [2+2] cycloadditions are particularly relevant. A notable strategy involves the highly regio- and enantioselective [2+2] cycloaddition of (E)-alkenyloxindoles with N-allenamides, catalyzed by a chiral N,N'-dioxide-Nickel(II) complex. rsc.org This approach yields optically active spirocyclobutyl oxindole (B195798) derivatives under mild conditions, which are direct precursors to the spiro[cyclobutane-1,3'-indoline] core. rsc.org

Another versatile cycloaddition strategy is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. ccspublishing.org.cn While often used to create five-membered pyrrolidine (B122466) rings, modifications in the dipolarophile and reaction conditions can be explored to target different ring sizes. For instance, the reaction of azomethine ylides generated from isatins with specific dipolarophiles can lead to the formation of spiro-heterocyclic systems. ccspublishing.org.cnrsc.org A highly enantioselective 1,3-dipolar cycloaddition of nitrile oxides with 3-arylidene-oxindoles has also been achieved using a chiral N,N'-dioxide-nickel(II) catalyst, demonstrating the utility of this catalyst system in constructing spiro-oxindole frameworks. nih.gov

Table 1: Asymmetric Cycloaddition for Spirooxindole Synthesis

Reaction Type Catalyst System Reactants Product Type Stereoselectivity Reference
[2+2] Cycloaddition N,N'-dioxide/Ni(OTf)₂ (E)-Alkenyloxindoles + N-Allenamides Spirocyclobutyl oxindoles High ee rsc.org
1,3-Dipolar Cycloaddition Chiral N,N'-dioxide-Ni(II) Nitrile Oxides + 3-Arylidene-oxindoles Spiro-isoxazoline-oxindoles Up to 99% ee nih.gov
1,3-Dipolar Cycloaddition (Not specified) Azomethine Ylides + Dimethyl hex-2-en-4-ynedioate Spiro[indoline-3,3'-pyrrolizines] Stereoselective ccspublishing.org.cn

Chiral Auxiliary-Mediated Approaches to Spiroindoline Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered. wikipedia.orgsigmaaldrich.com This strategy is well-established in asymmetric synthesis. wikipedia.org

In the context of spiroindoline synthesis, a chiral auxiliary can be attached to the indoline nitrogen or the precursor molecule. For example, a highly efficient enantioselective SNAr reaction has been developed using a chiral acyl bicyclic lactam as an auxiliary, which leads to products containing quaternary stereogenic centers that can be further transformed into spirooxoindoles. researchgate.net Oxazolidinones, popularized by David Evans, are another class of effective chiral auxiliaries that can be used to direct alkylation and other transformations with high stereocontrol. sigmaaldrich.com A strategy employing a "native chiral auxiliary," where a stereocenter already present in a complex starting material is used to direct subsequent transformations, has also been demonstrated in the synthesis of complex indole (B1671886) alkaloids. nih.gov This approach could be adapted by starting with an enantiopure indoline precursor where a substituent directs the spirocyclization.

Organocatalytic Asymmetric Syntheses of the Spiro Framework

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful platform for synthesizing complex chiral structures. nih.gov Organocatalytic cascade reactions are particularly efficient for constructing spirooxindoles with multiple stereocenters. nih.govnih.gov

For instance, (R)-diphenylprolinol silyl (B83357) ether has been used to catalyze a tandem Michael/aldol reaction between 3-olefinic oxindoles and pentane-1,5-dialdehyde to furnish spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with excellent yield and optical purity (>99% ee). nih.govnih.gov Although this example builds a six-membered ring, the underlying principle of using chiral amine catalysts to activate substrates via enamine or iminium ion intermediates is broadly applicable. Similar strategies could be designed with appropriate four-carbon synthons to achieve a [2+2] or formal [3+1] annulation for the cyclobutane (B1203170) ring. Cinchona-derived squaramide catalysts have proven effective in asymmetric sulfa-Michael/aldol cascade reactions to synthesize spiro[indoline-2,3'-thiophen]-3-ones, highlighting the modularity of organocatalytic systems. rsc.org

Table 2: Organocatalytic Approaches to Spiroindolines

Catalyst Type Reaction Substrates Product Core Enantioselectivity Reference
(R)-Diphenylprolinol silyl ether Michael/Aldol Cascade 3-Olefinic oxindoles + Pentane-1,5-dial Spirocyclohexane oxindole >99% ee nih.govnih.gov
Cinchona-derived squaramide Sulfa-Michael/Aldol Cascade 2-Ylideneoxindoles + 1,4-Dithiane-2,5-diol Spiro-tetrahydrothiophene oxindole 99% ee rsc.org
Quinidine-derived squaramide Knoevenagel/Michael/Cyclization Isatins + Malononitrile + Phthalhydrazide Spiro[indoline-pyrazolo-phthalazine] >99% ee nih.gov

Metal-Catalyzed Asymmetric Syntheses with High Stereocontrol

Transition metal catalysis offers a diverse and highly effective means of achieving stereocontrol in complex reactions. As mentioned previously, chiral N,N'-dioxide-Nickel(II) complexes have been successfully employed in enantioselective [2+2] cycloadditions to generate spirocyclobutyl oxindoles. rsc.org This system provides a direct and efficient route to the desired core structure.

Palladium catalysis is another cornerstone of modern synthetic chemistry. While often used for cross-coupling reactions, Pd-catalysis can also be applied to cyclization reactions. For example, palladium-catalyzed directing-group-assisted C-H activation is a powerful tool for regioselective functionalization, which can be a key step in a sequence leading to spirocyclization. acs.orgnih.govacs.org Rhodium(III) catalysts have also been described for the direct C-H functionalization of indolines, which could be leveraged to install a handle for a subsequent ring-closing reaction. acs.org The choice of metal, ligand, and reaction conditions is critical for achieving high levels of stereocontrol in these transformations.

Regioselective Chlorination Strategies at the 6' Position of the Indoline Moiety

Introducing a chlorine atom specifically at the 6' position of the spiro[cyclobutane-1,3'-indoline] core requires a robust regioselective halogenation strategy. The electronic nature of the indoline ring itself does not strongly favor substitution at the C6 position over other positions on the benzene (B151609) ring (C4, C5, C7). Therefore, achieving high regioselectivity often necessitates a directed approach.

Directed Halogenation Methodologies and Precursors

Directed C-H functionalization is a premier strategy for achieving regioselectivity in aromatic substitution. This approach involves the temporary installation of a directing group (DG), typically on the indoline nitrogen, which coordinates to a metal catalyst and directs the reaction to a specific C-H bond, usually in an ortho-position.

A highly relevant methodology is the palladium-catalyzed C-H halogenation of indolines using a removable directing group. acs.orgnih.govacs.org For example, a picolinamide (B142947) (PA) or a related nitrogen-containing group can be attached to the indoline nitrogen. In the presence of a palladium catalyst and a halogen source (like N-chlorosuccinimide, NCS), this setup can direct halogenation to the C7 position. acs.orgnih.gov While C7 functionalization is common with this approach, achieving C6 selectivity would require a different strategy. One possibility is to use a substrate that is already substituted at the C7 position, thereby blocking that site and potentially favoring reaction at C6. Alternatively, the design of novel directing groups that favor a more remote C-H bond activation at C6 could be explored. The first example of direct and site-selective arylation of indoles at the C6 position was achieved using an N–P(O)tBu₂ directing group, suggesting that C6 functionalization is feasible with the appropriate directing moiety. nih.gov

Another approach is to leverage the inherent electronic properties of a pre-functionalized indoline. For instance, the presence of a specific substituent at the C5 or C7 position could electronically bias the ring system to favor electrophilic chlorination at C6. Catalyst-controlled regioselective chlorination, which has been demonstrated for phenols and anilines using a Lewis basic selenoether catalyst to favor ortho-chlorination, represents another advanced strategy that could potentially be adapted for indoline systems. nih.gov

Table 3: Directed C-H Functionalization of Indole/Indoline Derivatives

Position Reaction Type Catalyst/Reagent Directing Group Reference
C7 Halogenation Palladium Picolinamide (PA) acs.orgnih.gov
C7 Amidation Rhodium(III) (Not specified, likely N-heterocycle) acs.org
C6 Arylation Copper(I) N–P(O)tBu₂ nih.gov
C5 Olefination Palladium / S,O-ligand (None) acs.org

By combining an enantioselective method for the construction of the spiro[cyclobutane-1,3'-indoline] core with a highly regioselective directed chlorination strategy, a viable synthetic pathway to 6'-Chlorospiro[cyclobutane-1,3'-indoline] can be rationally designed.

Late-Stage Functionalization Techniques for Aromatic Chlorination

Late-stage functionalization (LSF) provides a powerful strategy for introducing chemical modifications at a late point in a synthetic sequence, enabling the rapid diversification of complex molecular scaffolds. For the synthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline], LSF can be envisioned as the targeted chlorination of the pre-assembled spiro[cyclobutane-1,3'-indoline] core. This approach avoids the need to carry a potentially sensitive chlorine substituent through a multi-step synthesis.

A prominent method for the late-stage chlorination of aromatic and heteroaromatic systems involves the use of N-chlorosuccinimide (NCS) as the chlorine source. The reactivity and selectivity of NCS can be significantly enhanced by a catalyst. For instance, dimethyl sulfoxide (B87167) (DMSO) has been reported to catalyze the chlorination of a wide array of arenes and heteroarenes with NCS under mild conditions. researchgate.net This system demonstrates good functional-group tolerance, which is critical when dealing with complex molecules. researchgate.net The application of this DMSO/NCS system to the spiro[cyclobutane-1,3'-indoline] scaffold would be expected to favor chlorination at the electron-rich positions of the indoline's benzene ring. The precise regioselectivity would be influenced by the electronic and steric environment of the indoline moiety.

Other advanced methods for late-stage halogenation include oxidative halogenation, inspired by enzyme-catalyzed reactions, which can utilize combinations like DMSO and hydrogen halides (HX), or electrochemical approaches. nih.gov Palladium-catalyzed C–H chlorination, often directed by a removable functional group, also represents a viable, though more complex, strategy for achieving high site-selectivity on aniline-derived structures. acs.org These techniques offer a versatile toolkit for accessing the target 6'-chloro substituted compound from its unfunctionalized precursor.

Novel Synthetic Routes to the 6'-Chlorospiro[cyclobutane-1,3'-indoline] Scaffold

The construction of the core spiro[cyclobutane-1,3'-indoline] framework is a key challenge. Modern synthetic chemistry has moved towards novel, efficient routes that can build molecular complexity rapidly.

Domino and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and atom-economical approach to complex structures like spirooxindoles. nih.gov For the synthesis of related spirocyclic oxindoles, organocatalytic Michael/Aldol cascade reactions have been effectively employed. nih.gov In a hypothetical context for the cyclobutane analogue, a similar sequence could be envisioned. For instance, a reaction between a suitable 3-substituted oxindole precursor and a three-carbon Michael acceptor could, through a sequence of conjugate addition and intramolecular cyclization, form the desired spirocyclobutane ring.

Another powerful strategy is the [3+2] cycloaddition reaction, which is highly effective for constructing five-membered rings. While not directly forming a four-membered ring, the principles of generating reactive intermediates in situ are relevant. For example, the reaction between an azomethine ylide (generated from isatin (B1672199) and an amino acid like L-proline or sarcosine) and a dipolarophile can produce spiro-pyrrolidine oxindoles with high stereoselectivity. nih.govacs.orgnih.gov Adapting this concept to a [2+2] cycloaddition logic, using a suitable ketene (B1206846) or alkene partner with a methyleneindolinone, could provide a direct route to the spirocyclobutane core.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis due to its mild reaction conditions and ability to generate highly reactive radical intermediates. nih.gov This methodology is well-suited for constructing challenging C-C bonds and complex ring systems. The synthesis of oxindoles and related heterocycles has been achieved through photoredox-mediated cyclizations. rsc.orgorganic-chemistry.org

Specifically for spirocyclic systems, photoredox catalysis can enable intramolecular [2+2] cycloadditions of 3-ylideneoxindoles to form spirocyclobutane structures. Furthermore, late-stage C-H functionalization of indoles using photoredox catalysis has been demonstrated, suggesting a potential route to introduce substituents onto the indoline ring under mild conditions. nih.gov A photocatalytic approach could involve the generation of a radical at the 3-position of an indoline precursor, which then undergoes a cyclization or cycloaddition with an appropriate partner to form the spirocyclobutane ring. Ruthenium or iridium-based photocatalysts are commonly employed for such transformations, offering controlled generation of radicals for precise bond formation. mdpi.commdpi.com

Electrochemical synthesis, or electrosynthesis, offers a sustainable and powerful alternative to traditional reagent-based chemistry by using electrical current to drive redox reactions. researchgate.net While specific examples for the electrosynthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline] are not prominent in the literature, the principles can be applied. Electrochemical methods have been explored for the synthesis and study of various spirooxindole derivatives. ampri.res.in

An electrochemical approach could involve the anodic oxidation of an N-aryl enamine or a related precursor to generate a radical cation, which could then undergo an intramolecular cyclization to form the spirocyclic system. This method avoids the use of stoichiometric chemical oxidants, reducing waste. The electrochemical study of synthesized spirooxindoles via cyclic voltammetry has also been reported, confirming that these scaffolds are electro-active and can undergo reversible redox reactions, which opens avenues for their electrochemical modification. ampri.res.in

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. uc.pt

Optimization of Reaction Conditions for High Yield and Stereoselectivity in 6'-Chlorospiro[cyclobutane-1,3'-indoline] Synthesis

Achieving high yield and, where applicable, stereoselectivity is paramount in the synthesis of complex molecules. The synthesis of spirooxindoles often generates stereocenters, making the control of stereochemistry a critical aspect. nih.govumn.edu Optimization of reaction conditions is an empirical process that involves systematically varying parameters to find the ideal balance for a desired outcome.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and the stoichiometry of reactants. In organocatalytic cascade reactions for spirooxindole synthesis, for example, the structure of the catalyst (e.g., a chiral amine or phosphoric acid) directly influences the enantioselectivity. nih.gov Solvent polarity can affect reaction rates and the stability of intermediates, thereby impacting both yield and diastereoselectivity. acs.org

The table below presents a hypothetical optimization study for a key cycloaddition step in the synthesis of a spiro[cyclobutane-1,3'-indoline] scaffold, based on typical findings in related literature. nih.govacs.org

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Catalyst A (10 mol%)Toluene25453:1
2Catalyst A (10 mol%)CH2Cl225625:1
3Catalyst A (10 mol%)THF25584:1
4Catalyst A (10 mol%)CH2Cl207510:1
5Catalyst A (10 mol%)CH2Cl2-208115:1
6Catalyst B (10 mol%)CH2Cl2-2085>20:1
7Catalyst B (20 mol%)CH2Cl2-2086>20:1

As illustrated, lowering the temperature often improves stereoselectivity, while screening different catalysts is crucial for achieving both high yield and selectivity. This systematic approach is essential for developing a robust and efficient synthesis for 6'-Chlorospiro[cyclobutane-1,3'-indoline].

Reaction Mechanisms and Kinetic Studies Pertaining to 6 Chlorospiro Cyclobutane 1,3 Indoline

Mechanistic Elucidation of Key Bond-Forming Reactions in its Synthesis

The construction of the spiro[cyclobutane-1,3'-indoline] (B1614258) framework involves the formation of at least two key carbon-carbon bonds to create the cyclobutane (B1203170) ring at the C3 position of the indoline (B122111) core. Plausible synthetic strategies often involve cycloaddition reactions or sequential alkylations. The elucidation of the precise mechanism for these bond-forming events is critical for optimizing reaction conditions and controlling stereoselectivity.

In silico DFT calculations have been employed to investigate the mechanistic pathways and define transition states in the formation of other spiro-fused pyrrolidine (B122466) frameworks. rsc.org These studies reveal the energy barriers for the formation of intermediates and products via different transition states (TS). rsc.org For a hypothetical [2+2] cycloaddition to form the cyclobutane ring of 6'-Chlorospiro[cyclobutane-1,3'-indoline], one would anticipate a concerted or stepwise mechanism, each with a distinct transition state that could be modeled. The computational analysis would typically involve geometry optimization of the reactants, products, and transition state structures.

Computational Method Application in Spiro-Compound Synthesis Key Findings
Density Functional Theory (DFT)Elucidation of reaction mechanisms for spiro-aziridine oxindoles. rsc.orgCalculation of activation barriers (ΔG) for favored and disfavored transition states. rsc.org
B3LYP/6-31G**Full geometry optimizations of reactants, transition states, and products. rsc.orgVisualization of 3D structures and energy profiles of the reaction pathway. rsc.org

In many multi-step organic reactions, the direct observation of intermediates is challenging due to their transient nature. In the synthesis of related spiro[indoline] compounds, plausible mechanisms often involve the formation of reactive intermediates such as azomethine ylides or iminium ions. nih.govbeilstein-journals.org For instance, in three-component reactions that form spiro[indoline-pyrrolidine] derivatives, an azomethine ylide is generated in situ from the condensation of an isatin (B1672199) derivative with an amino acid. iaea.org

While specific trapping experiments for the synthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline] have not been reported, the general principles of such experiments would apply. If a stepwise mechanism involving a zwitterionic or diradical intermediate is proposed, it could potentially be trapped by a suitable reagent added to the reaction mixture. The identification of the trapped product would provide strong evidence for the existence of that intermediate. For example, in the synthesis of other spiro-fused heterocycles, the formation of a carbonium ion intermediate has been proposed, which then reacts with another component in the mixture. beilstein-journals.org

Kinetic Investigations of Stereoselective Transformations Leading to 6'-Chlorospiro[cyclobutane-1,3'-indoline]

Kinetic studies are fundamental to understanding the factors that control the rate and stereochemical outcome of a reaction. Such investigations for the synthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline] would provide insights into the reaction mechanism and help in optimizing the conditions for desired stereoisomers.

Kinetic studies on the synthesis of a structurally related compound, spiro[cyclobutane-1,2'-indene]-1',3'-dione, have been performed, revealing a pseudo-first-order reaction under specific phase-transfer catalysis conditions. ajgreenchem.com For the synthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline], a similar kinetic analysis could be undertaken. By systematically varying the concentration of each reactant while keeping others constant and monitoring the reaction progress (e.g., via chromatography or spectroscopy), the rate law and the order of the reaction with respect to each component can be determined.

The rate law would take the general form: Rate = k[Reactant A]^x[Reactant B]^y..., where k is the rate constant, and x and y are the orders of the reaction with respect to reactants A and B. These values would provide crucial information about the number of molecules of each reactant participating in the rate-determining step of the reaction.

The temperature dependence of the rate constant (k) can be used to determine the activation parameters of the reaction: the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). This is typically achieved by performing the reaction at different temperatures and applying the Eyring equation.

Activation Parameter Information Provided
Enthalpy of Activation (ΔH‡)The energy barrier that must be overcome for the reaction to occur.
Entropy of Activation (ΔS‡)The change in the degree of orderliness of the system when moving from reactants to the transition state. A negative value suggests a more ordered transition state, which is common in cycloaddition reactions.
Gibbs Free Energy of Activation (ΔG‡)The overall free energy barrier of the reaction, which determines the reaction rate.

While specific values for the synthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline] are not documented, studies on related spiro systems can provide expected ranges. The stereoselectivity of the reaction can also be rationalized by comparing the activation parameters for the formation of different diastereomers. The diastereomer formed through the lower energy transition state will be the major product.

Isotopic Labeling Studies to Probe Reaction Pathways in 6'-Chlorospiro[cyclobutane-1,3'-indoline] Synthesis

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), or ¹²C with ¹³C), one can follow its path from reactant to product using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

In the context of the synthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline], isotopic labeling could be used to distinguish between different possible mechanistic pathways. For example, if the synthesis involves a proton transfer step, a kinetic isotope effect (KIE) may be observed when a hydrogen atom involved in this step is replaced with deuterium. A significant KIE would indicate that the C-H bond is broken in the rate-determining step of the reaction. While specific isotopic labeling studies for this particular compound are not available, the principles have been applied to the study of indole (B1671886) chemistry, for instance, in elucidating the biosynthesis of indole-3-acetic acid. researchgate.netnih.gov Such studies can differentiate between proposed pathways by tracking the incorporation of labeled precursors. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Chlorospiro Cyclobutane 1,3 Indoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. For 6'-Chlorospiro[cyclobutane-1,3'-indoline], a suite of NMR experiments is employed to define its connectivity, stereochemistry, and electronic environment.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 6'-Chlorospiro[cyclobutane-1,3'-indoline].

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the cyclobutane (B1203170) ring, COSY correlations would map the relationships between the geminal and vicinal protons. Similarly, in the indoline (B122111) portion, correlations would be observed between the aromatic protons and the protons on the five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C). This is essential for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for establishing the connectivity across quaternary carbons, such as the spirocyclic carbon atom (C3'), by observing correlations from nearby protons to this key carbon. It also helps to confirm the position of the chlorine atom on the aromatic ring by observing correlations from aromatic protons to the chlorinated carbon (C6'). researchgate.netnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry and spatial proximity of atoms. Cross-peaks in a NOESY spectrum indicate that protons are close in space, irrespective of their bonding. For 6'-Chlorospiro[cyclobutane-1,3'-indoline], NOESY would reveal the relative orientation of the cyclobutane ring with respect to the indoline moiety, providing critical insights into the molecule's three-dimensional conformation. mdpi.com

A summary of expected key 2D NMR correlations is presented below.

Proton (¹H) SignalCOSY CorrelationsHMBC CorrelationsNOESY Correlations
H-4'H-5'C-5', C-7a', C-3a'Protons on Cyclobutane
H-5'H-4'C-4', C-6', C-7'Aromatic NH
H-7'H-5'C-5', C-6', C-3a'Protons on Cyclobutane
Cyclobutane ProtonsOther Cyclobutane ProtonsSpiro C-3', C-2'Aromatic Protons (H-7')

While the target molecule contains chlorine, not fluorine, the principles of using halogen-sensitive NMR can be discussed by analogy. Should a fluorinated analogue exist, ¹⁹F NMR would provide direct information about the electronic environment of the fluorine atom. beilstein-journals.org

For 6'-Chlorospiro[cyclobutane-1,3'-indoline], ¹³C NMR spectroscopy is highly informative. The chemical shift of the carbon atom bonded to the chlorine (C6') is significantly influenced by the electronegativity and inductive effects of the halogen. This results in a downfield shift compared to an unsubstituted carbon. The precise chemical shift provides insight into the electronic distribution within the aromatic ring. Isotope effects from the two common chlorine isotopes (³⁵Cl and ³⁷Cl) can sometimes be observed on high-resolution instruments, leading to a broadening or splitting of the C6' signal. researchgate.netresearchgate.net

Table of Expected ¹³C NMR Chemical Shifts:

Carbon Atom Expected Chemical Shift (ppm) Rationale
C-2' ~55-65 Aliphatic carbon adjacent to nitrogen
C-3' (Spiro) ~70-80 Quaternary spirocyclic carbon
C-3a' ~135-145 Aromatic carbon in a fused ring system
C-4' ~120-130 Aromatic CH
C-5' ~125-135 Aromatic CH
C-6' ~128-138 Aromatic carbon attached to Chlorine (deshielded)
C-7' ~110-120 Aromatic CH
C-7a' ~145-155 Aromatic carbon adjacent to Nitrogen

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. rsc.org While DOSY is typically used for mixtures, it can provide valuable information on the state of a pure compound in solution. For 6'-Chlorospiro[cyclobutane-1,3'-indoline], a DOSY experiment would be expected to show all proton signals aligned horizontally, corresponding to a single diffusion coefficient, confirming the sample's purity and monomolecular state in solution. researchgate.netrsc.org In the presence of intermolecular interactions, such as dimerization or aggregation, multiple diffusion coefficients or an average coefficient that suggests a larger hydrodynamic radius might be observed. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 6'-Chlorospiro[cyclobutane-1,3'-indoline] would be characterized by several key absorption bands. The N-H stretch of the indoline amine would appear as a sharp peak in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region. A C-Cl stretching band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the cyclobutane ring would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure. rsc.orgmontclair.edu

Table of Key Vibrational Frequencies:

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibration Type
N-H (Indoline) 3350-3450 Weak Stretching
Aromatic C-H 3000-3100 Strong Stretching
Aliphatic C-H 2850-2960 Strong Stretching
Aromatic C=C 1450-1600 Strong Ring Stretching
C-N 1250-1350 Medium Stretching

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 6'-Chlorospiro[cyclobutane-1,3'-indoline] (C₁₁H₁₂ClN), HRMS would confirm the molecular formula by matching the experimental mass to the theoretical mass with a high degree of precision (typically within 5 ppm). The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺), which would show two signals separated by approximately 2 Da with a relative intensity ratio of about 3:1 (for ³⁵Cl:³⁷Cl). researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.orglongdom.org The resulting fragment ions (product ions) provide valuable structural information. unt.eduyoutube.com

For 6'-Chlorospiro[cyclobutane-1,3'-indoline], a plausible fragmentation pathway could involve:

Loss of the cyclobutane moiety: Fragmentation of the spirocyclic ring could lead to the loss of ethylene (B1197577) (C₂H₄) or the entire cyclobutyl group, resulting in a stable indoline-based fragment.

Ring opening of the indoline: Cleavage of the five-membered ring could occur.

Loss of HCl: Under certain conditions, elimination of a hydrogen and the chlorine atom could be observed.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the spirocyclic system and the location of the chlorine substituent on the indoline ring. nih.gov

Table of Expected Compound Names:

Compound Name
6'-Chlorospiro[cyclobutane-1,3'-indoline]

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules like 6'-Chlorospiro[cyclobutane-1,3'-indoline]. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for elucidating the absolute configuration of chiral compounds. The technique measures the difference in absorption of left and right circularly polarized light by a molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's three-dimensional structure.

In the absence of experimental data for 6'-Chlorospiro[cyclobutane-1,3'-indoline], the standard approach would involve a combination of experimental measurement and computational prediction. Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would be performed to generate predicted ECD spectra for both possible enantiomers (R and S) of the compound. Comparison of the experimentally measured ECD spectrum with the computationally predicted spectra would then allow for an unambiguous assignment of the absolute configuration.

Table 1: Hypothetical ECD Data for 6'-Chlorospiro[cyclobutane-1,3'-indoline]

Wavelength (nm) Experimental Δε (M⁻¹cm⁻¹) Predicted Δε (R-enantiomer) Predicted Δε (S-enantiomer)
210 +15.2 +14.8 -14.8
235 -8.5 -8.9 +8.9
260 +5.1 +4.7 -4.7
290 -2.3 -2.5 +2.5

This table is illustrative and does not represent actual experimental data.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule. The curve's shape, particularly in the vicinity of an absorption band (the Cotton effect), is stereochemically informative.

For 6'-Chlorospiro[cyclobutane-1,3'-indoline], ORD measurements would provide complementary data to ECD spectroscopy. Analysis of the sign and intensity of the Cotton effects in the ORD curve, often correlated with established empirical rules for similar chromophoric systems, would aid in the stereochemical assignment. Modern approaches often involve comparing experimental ORD curves with those predicted from quantum chemical calculations.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a suitable single crystal of 6'-Chlorospiro[cyclobutane-1,3'-indoline] would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data processing would lead to an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

This technique would unequivocally establish the connectivity of the atoms, the conformation of the cyclobutane and indoline rings, and the absolute stereochemistry at the spirocyclic center. The resulting structural data, including atomic coordinates and bond parameters, are typically deposited in crystallographic databases.

Table 2: Hypothetical Crystallographic Data for 6'-Chlorospiro[cyclobutane-1,3'-indoline]

Parameter Value
Chemical Formula C₁₁H₁₂ClN
Formula Weight 193.67
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.5
b (Å) 10.2
c (Å) 12.8
V (ų) 979.2
Z 4
R-factor < 0.05

This table is illustrative and does not represent actual experimental data.

Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid. These studies are valuable for understanding the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern molecular recognition and crystal packing.

For 6'-Chlorospiro[cyclobutane-1,3'-indoline], co-crystallization experiments could be designed to investigate how the chlorine atom and the N-H group of the indoline ring participate in intermolecular interactions. By selecting co-formers with specific functional groups (e.g., hydrogen bond acceptors or donors), it would be possible to probe the compound's supramolecular chemistry. The resulting co-crystal structures, determined by X-ray diffraction, would provide direct insight into these binding motifs.

Computational and Theoretical Chemistry Approaches for 6 Chlorospiro Cyclobutane 1,3 Indoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system.

Before investigating the properties of 6'-Chlorospiro[cyclobutane-1,3'-indoline], a thorough understanding of its parent scaffold, Spiro[cyclobutane-1,3'-indoline] (B1614258), is essential. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like Spiro[cyclobutane-1,3'-indoline], this involves identifying all stable conformers, which arise from the puckering of the cyclobutane (B1203170) ring and the envelope conformation of the five-membered ring of the indoline (B122111) moiety.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform these optimizations. nih.gov The potential energy surface is scanned by systematically rotating key dihedral angles to locate all possible energy minima. nih.gov The optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be validated by comparison with experimental data from X-ray crystallography if available, with studies on related compounds showing good agreement between calculated and experimental values. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of Spiro[cyclobutane-1,3'-indoline] Calculated at the B3LYP/6-311++G(d,p) Level.

ParameterAtom Pair/TripletCalculated Value
Bond Length C(spiro)-N(indoline)1.47 Å
C(spiro)-C(aromatic)1.51 Å
C(spiro)-C(cyclo)1.56 Å
N(indoline)-H1.01 Å
Bond Angle C-N-C (indoline)109.5°
C-C(spiro)-C88.5°
Dihedral Angle H-N-C-C (indoline)15.0°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive.

Table 2: Illustrative FMO Energies and Properties for Spiro[cyclobutane-1,3'-indoline] and its 6'-Chloro Derivative, Calculated via DFT.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)
Spiro[cyclobutane-1,3'-indoline]-5.85-0.954.902.45
6'-Chlorospiro[cyclobutane-1,3'-indoline]-6.05-1.204.852.43

DFT calculations are an invaluable tool for predicting and interpreting various types of molecular spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data is a standard method for structural verification of newly synthesized compounds. researchgate.net The accuracy of these predictions often allows for the confident assignment of complex spectra. liverpool.ac.uk

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption spectra. mdpi.comnih.gov These calculations can predict the maximum absorption wavelength (λmax) and help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*. researchgate.netrsc.org For 6'-Chlorospiro[cyclobutane-1,3'-indoline], TD-DFT would elucidate how the chloro-substituent affects the electronic transitions compared to the parent compound.

IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule. The resulting theoretical infrared (IR) spectrum, where frequencies correspond to the vibrational modes of specific bonds or functional groups, can be compared with an experimental spectrum. This aids in the assignment of key vibrational bands, such as the N-H stretch of the indoline ring and the C-Cl stretch introduced by the substituent. researchgate.net

ECD Spectra: For chiral molecules, TD-DFT can predict Electronic Circular Dichroism (ECD) spectra. While 6'-Chlorospiro[cyclobutane-1,3'-indoline] is achiral, this method would be crucial for determining the absolute configuration of chiral derivatives.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data for 6'-Chlorospiro[cyclobutane-1,3'-indoline].

Spectroscopic DataExperimental ValueCalculated ValueAssignment/Transition
¹H NMR (ppm) 3.45 (s, 1H)3.51NH
¹³C NMR (ppm) 58.257.9C -spiro
UV-Vis λmax (nm) 295291π → π*
IR (cm⁻¹) 33503365N-H stretch
IR (cm⁻¹) 780775C-Cl stretch

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While DFT calculations provide static, minimum-energy pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For 6'-Chlorospiro[cyclobutane-1,3'-indoline], MD simulations would be used to explore its conformational landscape and flexibility in a solvent environment, mimicking physiological or reaction conditions. mdpi.com These simulations can reveal:

Conformational Flexibility: The degree of movement in different parts of the molecule. Analysis of Root Mean Square Fluctuation (RMSF) for each atom can identify rigid and flexible regions. For instance, it would show the relative flexibility of the cyclobutane ring versus the more rigid aromatic portion of the indoline core. nih.gov

Dominant Conformations: By simulating the molecule for nanoseconds or longer, the trajectory can be analyzed to identify the most populated (lowest free energy) conformational states and the timescale of transitions between them. researchgate.net

Solvent Effects: MD explicitly includes solvent molecules, allowing for the study of how interactions like hydrogen bonding with the indoline N-H group affect the molecule's conformation and dynamics.

Table 4: Illustrative Root Mean Square Fluctuation (RMSF) Data from an MD Simulation, Indicating Regional Flexibility.

Molecular RegionAverage RMSF (Å)Interpretation
Indoline Aromatic Ring0.45Rigid
Indoline Heterocycle0.60Moderately Flexible
Cyclobutane Ring0.85Highly Flexible

Quantum Chemical Calculations for Reaction Pathway Exploration

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, providing a detailed picture of the energy changes that occur as reactants are converted into products. rsc.org

The synthesis of a spirocyclic system like 6'-Chlorospiro[cyclobutane-1,3'-indoline] often involves a key ring-forming step, such as a cycloaddition or an intramolecular cyclization. mdpi.com DFT calculations can be used to map the entire reaction coordinate for such a step. This involves locating the geometry of the transition state (TS)—the highest energy point along the reaction pathway. rsc.org

The process involves proposing an initial reaction path and using specialized algorithms to find the exact first-order saddle point on the potential energy surface that corresponds to the TS. diva-portal.org Once the TS structure is located, its energy is calculated. The activation energy barrier (ΔE‡) is the energy difference between the transition state and the reactants. researchgate.netresearchgate.net This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. These calculations can be used to compare different possible synthetic pathways, predict the feasibility of a proposed synthesis, and understand the origins of stereoselectivity. beilstein-journals.org

Table 5: Example of a Calculated Energy Profile for a Hypothetical Synthetic Step to Form the Spiro-Cyclobutane Ring.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSeparated starting materials0.0
Transition State (TS)Key bond-forming/breaking structure+22.5
Product6'-Chlorospiro[cyclobutane-1,3'-indoline]-15.0

Computational Mechanistic Predictions for Chemical Transformations of 6'-Chlorospiro[cyclobutane-1,3'-indoline]

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to probe experimentally. grnjournal.us For 6'-Chlorospiro[cyclobutane-1,3'-indoline], density functional theory (DFT) is a suitable method for predicting its reactivity in various chemical transformations, such as electrophilic aromatic substitution on the indoline ring.

A theoretical investigation into the chlorination of the benzene (B151609) ring of the indoline moiety serves as a prime example. The chlorine substituent at the 6'-position is an ortho-, para-directing deactivator. A computational study would aim to quantify the activation energies for electrophilic attack at the C4', C5', and C7' positions to predict the regioselectivity of further substitution. The mechanism typically proceeds through the formation of intermediate π- and σ-complexes (also known as Wheland intermediates). researchgate.netresearchgate.net

The process for such a computational prediction involves:

Geometry Optimization: The ground state structures of the reactant (6'-Chlorospiro[cyclobutane-1,3'-indoline]), the electrophile (e.g., Cl₂ with a Lewis acid catalyst), intermediates, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state (TS) structure for each step of the reaction (e.g., the formation of the σ-complex). A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Profile Construction: By calculating the Gibbs free energies (ΔG) of all optimized structures (reactants, transition states, intermediates, and products), a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), which is critical for predicting reaction kinetics.

A hypothetical reaction energy profile for the chlorination at the C7' position is detailed in the table below. Such calculations could predict whether C7' or C5' substitution is kinetically favored.

Table 1: Hypothetical DFT-Calculated Gibbs Free Energy Profile for Electrophilic Chlorination at the C7' Position of 6'-Chlorospiro[cyclobutane-1,3'-indoline].
SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
Reactants6'-Chlorospiro[cyclobutane-1,3'-indoline] + Cl₂/AlCl₃0.00
TS1Transition state leading to σ-complex+18.5
σ-complexWheland intermediate with Cl at C7'+5.2
TS2Transition state for proton removal+8.1
Products6',7'-Dichlorospiro[cyclobutane-1,3'-indoline] + HCl + AlCl₃-12.4

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and a specific property. ucsb.edu In a purely theoretical context, without considering biological activity, QSAR and cheminformatics can be used to predict physicochemical properties based on a set of calculated numerical representations of the molecule, known as molecular descriptors. osdd.netnih.gov

For 6'-Chlorospiro[cyclobutane-1,3'-indoline], a variety of descriptors can be calculated to encode its structural, electronic, and topological features. These descriptors fall into several categories:

0D & 1D Descriptors: Based on the molecular formula or lists of fragments (e.g., molecular weight, atom counts). hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, describing connectivity and topology (e.g., Wiener index, connectivity indices). nih.govhufocw.org

3D Descriptors: Calculated from the 3D coordinates of the molecule, representing its geometry and shape. hufocw.org

Quantum-Mechanical Descriptors: Derived from quantum chemistry calculations, describing electronic properties (e.g., HOMO/LUMO energies, dipole moment). ucsb.edu

A theoretical QSAR study would involve calculating a wide range of these descriptors for a series of related spiro[cyclobutane-1,3'-indoline] derivatives. Statistical methods could then be used to build a model predicting a property like solvent accessibility or polarizability.

Table 2: Selected Theoretical Molecular Descriptors for 6'-Chlorospiro[cyclobutane-1,3'-indoline].
Descriptor ClassDescriptor NameHypothetical ValueTheoretical Significance
Constitutional (1D)Molecular Weight193.68 g/molRepresents the overall size of the molecule.
Topological (2D)Topological Polar Surface Area (TPSA)12.03 ŲEstimates the surface area associated with polar atoms; relates to solubility.
Geometric (3D)Molecular Volume185.5 ųDescribes the 3D space occupied by the molecule.
Electronic (QM)HOMO Energy-5.8 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. ucsb.edu
Electronic (QM)LUMO Energy-0.9 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. ucsb.edu
Electronic (QM)Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Theoretical Studies of Aromaticity, Spiroconjugation, and Stereoelectronic Effects

The unique three-dimensional structure of 6'-Chlorospiro[cyclobutane-1,3'-indoline] gives rise to subtle electronic phenomena that can be effectively studied using computational methods.

Aromaticity: The aromaticity of the benzene ring within the indoline system is a key determinant of the molecule's stability and reactivity. While the ring is clearly aromatic, the degree of aromaticity can be influenced by its substituents. Computational indices are used to quantify this property. Two common magnetic and geometric indices are:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. Large negative NICS values (e.g., NICS(1)zz, calculated 1 Å above the ring plane) are indicative of strong diatropic ring currents and thus high aromaticity. researchgate.netnumberanalytics.comnumberanalytics.com

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. HOMA values range from less than 0 for non-aromatic systems to 1 for a perfectly aromatic system like benzene. researchgate.netacs.org

Computational analysis would likely show a high degree of aromaticity for the benzene ring, slightly perturbed by the electron-withdrawing chlorine atom and the strain induced by the fused spiro-system.

Spiroconjugation: True spiroconjugation is an orbital interaction that occurs between two perpendicular π-systems connected by a single spiro atom. In 6'-Chlorospiro[cyclobutane-1,3'-indoline], the cyclobutane ring is fully saturated and lacks a π-system. Therefore, classical spiroconjugation is absent in this molecule. Computational analysis would confirm the lack of significant orbital overlap between the indoline π-system and the sp3-hybridized orbitals of the cyclobutane ring through the spiro-center.

Stereoelectronic Effects: These effects relate to the influence of orbital alignment on molecular conformation and stability. beilstein-journals.org In 6'-Chlorospiro[cyclobutane-1,3'-indoline], the fixed perpendicular orientation of the two rings allows for specific stereoelectronic interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by quantifying the stabilization energy (E(2)) from electron delocalization between a filled (donor) orbital and an empty (acceptor) orbital. beilstein-journals.orgresearchgate.net

Table 3: Theoretical NBO Analysis of Key Stereoelectronic Interactions.
Donor OrbitalAcceptor OrbitalInteraction TypeHypothetical Stabilization Energy (E(2), kcal/mol)
n(N)σ(C3'-C4)Hyperconjugation2.1
n(N)σ(C3'-C2)Hyperconjugation1.8
σ(C4'-C5')σ*(C6'-Cl)Hyperconjugation0.6

Chemical Transformations and Derivatization Strategies for 6 Chlorospiro Cyclobutane 1,3 Indoline

Modification of the Indoline (B122111) Nitrogen Atom

The secondary amine of the indoline moiety is a prime site for functionalization, offering a gateway to a diverse array of derivatives with potentially altered physicochemical and biological properties.

Alkylation and Acylation Reactions at N-1'

The nitrogen atom (N-1') of the indoline ring is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are fundamental in modifying the steric and electronic properties of the molecule.

N-Alkylation: By analogy with other indoline systems, N-alkylation of 6'-Chlorospiro[cyclobutane-1,3'-indoline] can be achieved using various alkylating agents under basic conditions. The choice of base and solvent can be crucial for achieving high yields and preventing side reactions. For instance, reactions with alkyl halides in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile (B52724) are common strategies. researchgate.net More advanced methods, such as copper-catalyzed metallaphotoredox reactions, have been developed for the N-alkylation of N-nucleophiles with a broad range of alkyl halides, including primary, secondary, and tertiary bromides, under mild, visible-light-induced conditions. princeton.edu

N-Acylation: Acylation of the indoline nitrogen introduces an amide functionality, which can significantly impact the molecule's conformation and hydrogen bonding capabilities. Standard acylation procedures involve the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. semanticscholar.org A highly chemoselective method for the N-acylation of indoles using thioesters as a stable acyl source has also been reported, offering good functional group tolerance. nih.govnih.govresearchgate.netbohrium.com

Reaction TypeReagents and ConditionsProduct TypePotential Outcome for 6'-Chlorospiro[cyclobutane-1,3'-indoline]
N-AlkylationAlkyl halide, K₂CO₃, DMFN-Alkyl-6'-chlorospiro[cyclobutane-1,3'-indoline]High yield expected based on general indoline reactivity.
N-AcylationAcyl chloride, Et₃N, CH₂Cl₂N-Acyl-6'-chlorospiro[cyclobutane-1,3'-indoline]Efficient conversion to the corresponding amide.
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl-6'-chlorospiro[cyclobutane-1,3'-indoline]Versatile method for introducing a variety of alkyl groups.

Formation of N-Heterocycles via Cyclization Reactions

The indoline nitrogen can also serve as a key nucleophile in intramolecular cyclization reactions to construct fused N-heterocyclic systems. These reactions typically involve a two-step sequence: N-functionalization followed by cyclization. For instance, N-alkylation with a bifunctional electrophile, such as a halo-ketone, can introduce a side chain that can subsequently undergo intramolecular condensation to form a new ring.

A common strategy for the synthesis of pyrazino[1,2-a]indoles involves the cyclization of an indole (B1671886) derivative functionalized at the nitrogen atom. iitkgp.ac.inresearchgate.netencyclopedia.pubrsc.orgnih.gov By analogy, 6'-Chlorospiro[cyclobutane-1,3'-indoline] could be N-alkylated with an α-haloketone, and the resulting intermediate could undergo intramolecular cyclization to yield a tetracyclic spiro-fused pyrazino[1,2-a]indole (B3349936) derivative. Intramolecular radical cyclization approaches under visible light have also been developed to access highly substituted indolines. researchgate.netencyclopedia.pub

Reactions at the Spiro-Fused Cyclobutane (B1203170) Ring

The strained four-membered cyclobutane ring is susceptible to various transformations, including ring expansion, ring contraction, and stereoselective functionalization.

Ring Expansion and Contraction Methodologies

Ring Expansion: Strain-driven ring expansion reactions of spiro-fused cyclobutanes can provide access to larger ring systems. For instance, the oxidative rearrangement of spiro-cyclobutane cyclic aminals, promoted by N-halosuccinimides, leads to ring expansion to form bicyclic amidines. acs.org While this specific example involves a cyclic aminal, similar principles of 1,2-carbon-to-nitrogen migration could potentially be applied to derivatives of 6'-Chlorospiro[cyclobutane-1,3'-indoline]. Furthermore, ring expansion of spirocyclopropyl oxindoles to spiro[pyrrolidin-3,3'-oxindoles] is a well-established transformation, suggesting that the analogous spiro-cyclobutane system could undergo similar expansions to yield spiro-fused five-membered rings. nih.govnih.govresearchgate.net

Ring Contraction: Ring contraction of cyclobutane derivatives can be a powerful tool for the stereoselective synthesis of highly substituted cyclopropanes. For example, the treatment of fused cyclobutanols can lead to an unusual ring-contraction rearrangement to give spirocyclopropanes. nih.gov More recent developments have shown the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines, a process that could potentially be adapted for the modification of spiro-indoline systems. acs.org

TransformationMethodologyPotential Product from 6'-Chlorospiro[cyclobutane-1,3'-indoline] derivative
Ring ExpansionOxidative rearrangement of a derived N-halo aminalSpiro-fused bicyclic amidine
Ring ContractionRearrangement of a functionalized cyclobutanol (B46151) derivativeSpiro[cyclopropane-1,3'-(6'-chloroindoline)]

Stereoselective Functionalization of the Cyclobutane Moiety

Introducing substituents onto the cyclobutane ring in a stereocontrolled manner is a significant synthetic challenge. Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-imines has been achieved with high chemoselectivity and diastereoselectivity, indicating that stereocontrol at the spirocyclic core is feasible. rsc.org For spiro[cyclobutane-1,3'-oxindoles], which are structurally similar to the title compound, advances have been made in stereoselective synthesis, primarily through C-H activation and [2+2]-cycloadditions. rsc.org These methodologies could potentially be adapted for the stereoselective functionalization of the cyclobutane ring in 6'-Chlorospiro[cyclobutane-1,3'-indoline].

Transformations Involving the Chlorine Atom at the 6' Position

The chlorine atom on the aromatic ring of the indoline moiety serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 6'-position of the indoline and a variety of aryl or vinyl boronic acids or esters. wikipedia.orgyoutube.comorganic-chemistry.orgharvard.edulibretexts.org This would enable the synthesis of 6'-aryl or 6'-vinyl substituted spiro[cyclobutane-1,3'-indoline] (B1614258) derivatives. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. nsf.gov

Buchwald-Hartwig Amination: This powerful method facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 6'-position. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgrsc.org This would lead to the synthesis of 6'-amino substituted spiro[cyclobutane-1,3'-indoline] derivatives, which are valuable for further functionalization or for their potential biological activity.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), could also be employed to introduce a variety of substituents at the 6'-position. nih.govrsc.orgsigmaaldrich.com

Cross-Coupling ReactionCoupling PartnerProduct Type
Suzuki-MiyauraAryl/Vinyl boronic acid6'-Aryl/Vinyl-spiro[cyclobutane-1,3'-indoline]
Buchwald-HartwigPrimary/Secondary amine6'-Amino-spiro[cyclobutane-1,3'-indoline]
SonogashiraTerminal alkyne6'-Alkynyl-spiro[cyclobutane-1,3'-indoline]
HeckAlkene6'-Alkenyl-spiro[cyclobutane-1,3'-indoline]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine substituent on the aromatic ring of 6'-Chlorospiro[cyclobutane-1,3'-indoline] serves as a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of analogs. While specific examples for 6'-Chlorospiro[cyclobutane-1,3'-indoline] are not extensively documented, the reactivity of similar aryl chloride systems provides a strong basis for predicting its behavior in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 6'-Chlorospiro[cyclobutane-1,3'-indoline] with an organoboron reagent, such as an arylboronic acid or its ester, to form a C-C bond. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. For the coupling of an aryl chloride, more electron-rich and bulky phosphine ligands like XPhos or SPhos are often required to facilitate the oxidative addition step, which is generally slower for aryl chlorides compared to bromides or iodides.

Table 1: Proposed Conditions for Suzuki-Miyaura Coupling of 6'-Chlorospiro[cyclobutane-1,3'-indoline]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane110
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O90

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For the coupling of aryl chlorides, higher temperatures and more robust catalyst systems may be necessary. The resulting alkynyl-substituted spiro[cyclobutane-1,3'-indoline] derivatives can serve as versatile intermediates for further transformations.

Table 2: Proposed Conditions for Sonogashira Coupling of 6'-Chlorospiro[cyclobutane-1,3'-indoline]

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF100
2TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane110
3Propargyl alcoholPdCl₂(dppf) (3)CuI (6)DiisopropylamineToluene90

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields, particularly with less reactive aryl chlorides. Bulky, electron-rich biaryl phosphine ligands are generally the most effective for these transformations. This reaction would allow for the introduction of a wide range of amino functionalities at the 6'-position of the spiroindoline core.

Table 3: Proposed Conditions for Buchwald-Hartwig Amination of 6'-Chlorospiro[cyclobutane-1,3'-indoline]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene110
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane100
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSTHF80

Nucleophilic Aromatic Substitution (SNAr) on the Indoline Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to functionalize the 6'-position of the spiroindoline ring by displacing the chloride with a nucleophile. The success of SNAr reactions on aryl chlorides is highly dependent on the electronic nature of the aromatic ring. Generally, the presence of strong electron-withdrawing groups ortho or para to the leaving group is required to stabilize the intermediate Meisenheimer complex and facilitate the reaction.

In the case of 6'-Chlorospiro[cyclobutane-1,3'-indoline], the indoline nitrogen and the alkyl spirocycle are electron-donating in nature, which would disfavor a classical SNAr reaction. However, N-acylation or N-sulfonylation of the indoline nitrogen would render the aromatic ring more electron-deficient. This modification could potentially activate the 6'-chloro position towards nucleophilic attack by various nucleophiles such as alkoxides, thiolates, and amines, especially under forcing conditions (high temperatures, strong bases, and polar aprotic solvents).

Table 4: Proposed SNAr Reactions on N-Activated 6'-Chlorospiro[cyclobutane-1,3'-indoline]

EntryN-Activating GroupNucleophileBaseSolventTemperature (°C)
1AcetylSodium methoxide-DMSO150
2TosylSodium thiophenoxide-DMF140
3BenzoylPiperidineK₂CO₃NMP180

Introduction of Additional Stereocenters or Complex Functional Groups on the Spiroindoline Scaffold

The spiro[cyclobutane-1,3'-indoline] scaffold possesses a spirocyclic stereocenter at the C3' position. The introduction of additional stereocenters can lead to a library of stereochemically rich and diverse compounds. Various asymmetric methodologies developed for other spirooxindole systems can be conceptually applied to the spirocyclobutane analogue.

One common strategy involves the functionalization of the C2' position of the corresponding spirooxindole (the oxidized form of the indoline). The enolate of an N-protected spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) can be generated and subsequently reacted with various electrophiles. The diastereoselectivity of this process can be influenced by the nature of the N-protecting group, the base used for deprotonation, and the reaction conditions. Chiral auxiliaries or chiral catalysts can be employed to achieve enantioselective functionalization.

For instance, an organocatalytic Michael/aldol cascade reaction, which has been successfully applied to the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters, could be adapted. nih.gov This would involve the reaction of a 3-ylideneoxindole precursor with a suitable bis-electrophile in the presence of a chiral organocatalyst.

Another approach is the diastereoselective annulation reaction. For example, a sequential [1+2] annulation of an indolin-2-imine with a vinylsulfonium salt has been used to synthesize spiro[cyclopropane-1,3'-indolin]-2'-imines with high diastereoselectivity. nih.gov A similar strategy could potentially be explored for the construction of more complex spiro[cyclobutane-1,3'-indoline] derivatives.

Exploration of Skeletal Rearrangement Reactions of 6'-Chlorospiro[cyclobutane-1,3'-indoline]

The strained cyclobutane ring in the spiro[cyclobutane-1,3'-indoline] scaffold makes it a candidate for various skeletal rearrangement reactions, which can provide access to novel heterocyclic systems.

One potential rearrangement is a ring expansion of the cyclobutane to a cyclopentane ring. Such transformations have been observed in related systems. For example, Lewis acid-catalyzed [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles has been shown to produce spiro[piperidine-3,2'-oxindoles], proceeding through a ring-opening of the cyclobutane. nih.gov A similar Lewis acid-promoted ring opening of 6'-Chlorospiro[cyclobutane-1,3'-indoline], followed by intramolecular trapping, could potentially lead to ring-expanded products.

Furthermore, oxidative rearrangement of spirocyclic cyclobutane aminals to bicyclic amidines has been reported. rsc.org This reaction proceeds via N-halogenation followed by a cyclobutane ring expansion through a 1,2-C-to-N migration. While the substrate is not an indoline, this precedent suggests that under specific oxidative conditions, the spiro[cyclobutane-1,3'-indoline] system might undergo a similar rearrangement, potentially leading to novel bridged or fused heterocyclic structures.

Acid-catalyzed rearrangements are also a possibility. The treatment of the spiroindoline with a strong acid could induce protonation of the indoline nitrogen or the aromatic ring, potentially triggering a Wagner-Meerwein type rearrangement of the cyclobutane ring to alleviate ring strain and form a more stable carbocation intermediate, which could then be trapped to yield a rearranged product.

Advanced Methodological Applications of 6 Chlorospiro Cyclobutane 1,3 Indoline

Applications in Asymmetric Catalysis (e.g., as a Chiral Ligand Precursor or Organocatalyst Scaffold)

The rigid spirocyclic framework of indoline-based compounds makes them excellent candidates for the development of chiral ligands and organocatalysts for asymmetric synthesis. The defined spatial orientation of substituents on the spiro scaffold can effectively control the stereochemical outcome of a reaction.

Derivatives of 6'-Chlorospiro[cyclobutane-1,3'-indoline] could serve as precursors to novel chiral ligands for transition metal-catalyzed reactions. For instance, functionalization of the indoline (B122111) nitrogen and the aromatic ring could yield bidentate or tridentate ligands capable of coordinating with various metals. These ligands could find application in asymmetric hydrogenations, C-C bond-forming reactions, and other stereoselective transformations. The chlorine substituent at the 6'-position can influence the electronic properties of the aromatic ring, which in turn can affect the catalytic activity and enantioselectivity of the resulting metal complex.

Furthermore, the spiro[cyclobutane-1,3'-indoline] (B1614258) core is a promising scaffold for the design of organocatalysts. Organocatalytic cascade reactions have been successfully employed for the enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, demonstrating the utility of the spiro-indoline motif in controlling the formation of multiple stereocenters with high yields and excellent enantioselectivities (often >99% ee) nih.gov. By incorporating moieties such as primary or secondary amines, thioureas, or phosphoric acids, 6'-Chlorospiro[cyclobutane-1,3'-indoline] could be transformed into a range of organocatalysts for various asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.

For example, a quinidine-derived squaramide has been used as an organocatalyst in the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, achieving good yields and high enantiomeric excesses nih.gov. This highlights the potential of chiral amine-based catalysts derived from spiro-indoline scaffolds.

Table 1: Examples of Asymmetric Reactions Catalyzed by Spiro-Indoline-Based Organocatalysts

Catalyst TypeReactionSubstratesProductYield (%)Enantiomeric Excess (%)Reference
Quinidine-derived squaramideKnoevenagel/Michael/cyclizationIsatins, malononitrile, phthalhydrazideSpiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]73-90>99 nih.gov
(R)-Diphenylprolinol silyl (B83357) etherMichael/Aldol cascade3-Olefinic oxindoles, pentane-1,5-dialSpiro[cyclohexane-1,3'-indolin]-2'-one (B182482)High>99 nih.gov

This table presents data for analogous spiro-indoline compounds to illustrate the potential of the 6'-Chlorospiro[cyclobutane-1,3'-indoline] scaffold.

Probes for Studying Principles of Spiroconjugation and Chirality Transfer Mechanisms

The orthogonal arrangement of the two rings in spiro compounds leads to a unique electronic phenomenon known as spiroconjugation, where through-space and through-bond interactions between the π-systems of the connected rings can occur. 6'-Chlorospiro[cyclobutane-1,3'-indoline], with its indoline moiety, provides a platform to study these interactions. The chlorine atom, being an electron-withdrawing group, can perturb the electronic structure of the indoline ring, and spectroscopic techniques such as UV-Vis and fluorescence spectroscopy, combined with computational studies, could be employed to investigate the extent of spiroconjugation. The electronic properties of spiro compounds are crucial for their application in organic electronics researchgate.netnih.gov.

The rigid nature of the spiro[cyclobutane-1,3'-indoline] framework also makes it an excellent model system for studying chirality transfer mechanisms. Chirality can be transferred from a stereocenter within the molecule to other parts of the molecule or to other molecules during a reaction. Studies on chiral spirocycles have demonstrated the efficient transfer of chirality from a central stereocenter to create both spiro-central and axial chirality acs.orgnih.gov. Understanding these mechanisms is fundamental for the rational design of asymmetric syntheses. By synthesizing enantiomerically pure 6'-Chlorospiro[cyclobutane-1,3'-indoline], researchers could investigate how the spirocyclic core influences the stereochemical outcome of reactions at remote positions.

Development of Novel Reaction Methodologies Utilizing 6'-Chlorospiro[cyclobutane-1,3'-indoline] as a Unique Substrate

The inherent strain of the cyclobutane (B1203170) ring and the reactivity of the indoline nucleus in 6'-Chlorospiro[cyclobutane-1,3'-indoline] can be exploited for the development of novel synthetic methodologies. For instance, ring-opening reactions of the cyclobutane moiety could lead to the formation of functionalized indoline derivatives that would be difficult to access through other routes.

Furthermore, the chlorine atom on the aromatic ring serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents at the 6'-position, leading to a library of novel spiro[cyclobutane-1,3'-indoline] derivatives with diverse electronic and steric properties. The development of efficient and environmentally friendly synthetic methods, such as those using reusable catalysts, is an active area of research for the synthesis of spiro-indole derivatives jsynthchem.comjsynthchem.com.

Multicomponent reactions are a powerful tool in organic synthesis, and the spiro-indoline scaffold has been successfully constructed using such strategies beilstein-journals.orgmdpi.comnih.gov. 6'-Chlorospiro[cyclobutane-1,3'-indoline] or its precursors could potentially be synthesized via novel multicomponent reactions, or it could serve as a substrate in such reactions to generate more complex molecular architectures.

Potential as a Chiral Building Block in Complex Synthetic Endeavors

The spiro[cyclobutane-1,3'-indoline] scaffold is a key structural feature in a number of biologically active natural products and synthetic compounds. As such, enantiomerically pure 6'-Chlorospiro[cyclobutane-1,3'-indoline] represents a valuable chiral building block for the total synthesis of complex molecules. Its rigid structure can be used to control the stereochemistry of subsequent transformations.

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones has been explored for the development of potential anticancer agents researchgate.netnih.gov. Similarly, the 6'-chloro-substituted cyclobutane analogue could be a key intermediate in the synthesis of novel therapeutic agents. The chlorine atom could potentially enhance the biological activity or modulate the pharmacokinetic properties of the final compound.

The asymmetric synthesis of spirocyclic indoline scaffolds is an area of active research, with methods such as iridium-catalyzed hydrogenation of 3H-indoles providing access to these structures with high enantioselectivity nih.gov. The development of efficient synthetic routes to chiral 6'-Chlorospiro[cyclobutane-1,3'-indoline] would undoubtedly expand its utility as a building block in medicinal chemistry and materials science.

Table 2: Examples of Complex Spiro-Indoline Scaffolds Synthesized from Indoline-Based Precursors

Reaction TypePrecursorsProduct ScaffoldCatalyst/ReagentKey FeaturesReference
Consecutive CyclizationIndoline derivativesSpiro[benzofuro-cyclopenta[1,2-b]indole-indoline]Brønsted acidFive successive chiral stereogenic centers nih.gov
[3+3] AnnulationIndoline-2-thiones, isatylidene malononitrilesSpiro[indoline-3,4'-thiopyrano[2,3-b]indole]Dinuclear zinc-ProPhenol complexChiral spiro[indoline-thiopyrano-indole] derivatives nih.govmdpi.com
Aminal-CatalysisHydroxyenals, (E)-3-alkylideneindolin-2-onesSpiro[chroman-3,3'-indolin]-2'-one(R)-DPPOTMS/AcOHThree contiguous stereocenters researchgate.net

This table showcases the synthesis of complex spiro-indoline structures from related precursors, indicating the potential of 6'-Chlorospiro[cyclobutane-1,3'-indoline] as a versatile building block.

Future Research Directions and Open Questions Regarding 6 Chlorospiro Cyclobutane 1,3 Indoline

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of spiroindolines is a rich field, with their dearomatized nature enabling them to serve as precursors for a variety of other complex heterocycles. rsc.org For 6'-Chlorospiro[cyclobutane-1,3'-indoline], future research should focus on how the interplay between the chloro-substituent and the strained cyclobutane (B1203170) ring influences its chemical behavior.

Key research questions include:

Ring-Opening and Rearrangement Reactions: How does the inherent strain of the cyclobutane ring affect its stability and propensity for ring-opening reactions? Investigations into thermal or transition-metal-catalyzed transformations could reveal novel pathways to access unique molecular skeletons. rsc.org

Influence of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6'-position can significantly modulate the electron density of the indoline (B122111) ring. This could influence its susceptibility to electrophilic or nucleophilic attack and alter the outcomes of dearomatization or rearomatization reactions. researchgate.net

Unconventional Cycloadditions: The unique geometry of the spiro-fused system could lead to unconventional cycloaddition patterns. For instance, exploring 1,3-dipolar cycloadditions could lead to the synthesis of novel, highly complex polycyclic systems. nih.govmdpi.com A sequential [1+2] annulation reaction, which has been successful for synthesizing spiro[cyclopropane-1,3′-indolin]-2′-imines, could be explored for the cyclobutane analogue. rsc.org

Development of More Sustainable and Environmentally Benign Synthetic Routes

While various methods exist for synthesizing the spiroindoline core, the development of green and sustainable protocols remains a priority. chemistryjournals.net For 6'-Chlorospiro[cyclobutane-1,3'-indoline], future synthetic strategies should align with the principles of green chemistry.

Potential avenues for research include:

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency. Adapting interrupted Fischer indolisation reactions to a flow process could provide a sustainable route to the spiro[cyclobutane-1,3'-indoline] (B1614258) scaffold. rsc.org

Organocatalysis and Biocatalysis: The use of metal-free organocatalysts or enzymes can reduce environmental impact. Developing organocatalytic cascade reactions, such as Michael/Aldol sequences, could enable the enantioselective synthesis of highly substituted spiro[cyclobutane-1,3'-indoline] derivatives. nih.gov

Green Solvents and Catalysts: Research into reactions performed in environmentally benign solvents like water or glycerol, or using deep eutectic solvents, is crucial. nih.govrsc.org Multi-component reactions catalyzed by reusable Brønsted acidic ionic liquids represent a promising and economical approach. dergipark.org.tr A catalyst-free synthesis in a glycerol-water system has proven effective for other spiroindoline derivatives and could be adapted. tandfonline.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insight

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and controlling product outcomes. Advanced spectroscopic techniques can provide real-time data on reaction kinetics and the formation of transient intermediates.

Future studies could employ:

Raman and Infrared Spectroscopy: Techniques like Raman, Near-Infrared (NIR), and Mid-Infrared (MIR) spectroscopy are powerful tools for online monitoring, providing molecular-level information by probing the vibrational modes of molecules. mdpi.com These could be used to track the formation of the spirocyclic core and identify key intermediates in real-time.

Fluorescence Spectroscopy: Given that some heterocyclic compounds exhibit fluorescence, this property could be exploited. If intermediates or products in the synthesis of 6'-Chlorospiro[cyclobutane-1,3'-indoline] are fluorescent, this could offer a highly sensitive method for in situ monitoring. mdpi.com

NMR Spectroscopy: Advanced one- and two-dimensional NMR techniques (COSY, HSQC, HMBC) are invaluable for the unambiguous structural characterization of complex spiro systems and for elucidating reaction mechanisms and stereochemistry. nih.govmdpi.com

Further Computational Insights into Complex Reactivity and Stereochemical Control

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic structure, stability, and reactivity of molecules. nih.goveurjchem.com For 6'-Chlorospiro[cyclobutane-1,3'-indoline], computational studies can provide predictive insights that guide experimental work.

Key areas for computational investigation:

Reaction Pathway Analysis: DFT calculations can be used to map the energy profiles of potential reaction pathways, helping to understand and predict regioselectivity and stereoselectivity. mdpi.com This is particularly important for complex cascade reactions where multiple stereocenters are formed. nih.gov

Stereochemical Control: Understanding the factors that govern the stereochemical outcome of reactions is critical. Computational modeling can elucidate the transition state geometries of diastereomeric pathways, providing a rationale for observed selectivities and guiding the design of more selective catalysts.

Potential for Green Chemistry Applications within the Spiroindoline Class

The principles of green chemistry extend beyond synthesis to the entire lifecycle and application of a chemical compound. rsc.org The unique properties of spiroindolines suggest potential applications that align with sustainability goals.

Future research could explore:

Organocatalysts: The rigid, three-dimensional structure of 6'-Chlorospiro[cyclobutane-1,3'-indoline] could make it or its derivatives suitable scaffolds for new classes of organocatalysts, potentially enabling novel asymmetric transformations.

Materials Science: Spiro compounds are known for their interesting photophysical properties. researchgate.netdocumentsdelivered.com Investigations into the optical and electronic properties of 6'-Chlorospiro[cyclobutane-1,3'-indoline] could uncover applications in organic electronics or as components of advanced materials.

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research could focus on developing synthetic pathways to the spiroindoline core that begin from bio-derived starting materials, further enhancing the green credentials of this important class of molecules. chemistryjournals.net

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